molecular formula C13H8F4O B6374559 2-Fluoro-5-(2-trifluoromethylphenyl)phenol CAS No. 1261745-34-9

2-Fluoro-5-(2-trifluoromethylphenyl)phenol

Cat. No.: B6374559
CAS No.: 1261745-34-9
M. Wt: 256.19 g/mol
InChI Key: IZIBJKRDGVNCFL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is a fluorinated phenol derivative, characterized by the presence of both fluoro and trifluoromethyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-trifluoromethylphenyl)phenol typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The final step involves coupling the fluorinated and trifluoromethylated phenyl rings using catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-5-(2-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but lacks the additional phenyl ring.

    2-Chloro-5-(trifluoromethyl)phenol: Contains a chlorine atom instead of a fluorine atom.

    2-Bromo-5-(trifluoromethyl)phenol: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-5-(2-trifluoromethylphenyl)phenol is unique due to the presence of both fluoro and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIBJKRDGVNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684425
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261745-34-9
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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